molecular formula C4H4N4 B8315154 4-methyl-4H-1,2,4-triazole-3-carbonitrile

4-methyl-4H-1,2,4-triazole-3-carbonitrile

Cat. No. B8315154
M. Wt: 108.10 g/mol
InChI Key: BWJGCPHFQAVLON-UHFFFAOYSA-N
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Patent
US08981111B2

Procedure details

To a solution of 4-methyl-4H-1,2,4-triazole-3-carbonitrile (70%, 4.27 g, 27.64 mmol, 1 eq.) in 200 ml of THF cooled to −40° C. was added TMSCl (6.0 g, 55.29 mmol, 2.0 eq.) followed by phenylmagnesium bromide (2.8 M, 14.81 ml, 41.47 mmol, 1.4 eq.). The reaction was stirred at −40° C. for 1 h and quenched with 1N HCl. EtOAc was added and the layers separated. The aqueous layer was extracted with EtOAc and the organics combined, dried over MgSO4 and concentrated. The residue was triturated in EtOAc and the solid removed by filtration. The crude was purified by chromatography on silica gel to give (4-methyl-4H-1,2,4-triazol-3-yl)(phenyl)methanone (2.45 g, 48% yield) as a yellow solid.
Quantity
4.27 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
14.81 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[N:5][N:4]=[C:3]1[C:7]#N.C[Si](Cl)(C)C.[C:14]1([Mg]Br)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.C1C[O:25]CC1>>[CH3:1][N:2]1[CH:6]=[N:5][N:4]=[C:3]1[C:7]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:25]

Inputs

Step One
Name
Quantity
4.27 g
Type
reactant
Smiles
CN1C(=NN=C1)C#N
Name
Quantity
200 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
C[Si](C)(C)Cl
Step Three
Name
Quantity
14.81 mL
Type
reactant
Smiles
C1(=CC=CC=C1)[Mg]Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at −40° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with 1N HCl
ADDITION
Type
ADDITION
Details
EtOAc was added
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was triturated in EtOAc
CUSTOM
Type
CUSTOM
Details
the solid removed by filtration
CUSTOM
Type
CUSTOM
Details
The crude was purified by chromatography on silica gel

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1C(=NN=C1)C(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.45 g
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.